N2-(2-ethylphenyl)-5-(4-fluorobenzoyl)-3-(4-methoxybenzenesulfonyl)thiophene-2,4-diamine
Description
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Properties
IUPAC Name |
[3-amino-5-(2-ethylanilino)-4-(4-methoxyphenyl)sulfonylthiophen-2-yl]-(4-fluorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23FN2O4S2/c1-3-16-6-4-5-7-21(16)29-26-25(35(31,32)20-14-12-19(33-2)13-15-20)22(28)24(34-26)23(30)17-8-10-18(27)11-9-17/h4-15,29H,3,28H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCDYHWDVCMAPNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC2=C(C(=C(S2)C(=O)C3=CC=C(C=C3)F)N)S(=O)(=O)C4=CC=C(C=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23FN2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N2-(2-ethylphenyl)-5-(4-fluorobenzoyl)-3-(4-methoxybenzenesulfonyl)thiophene-2,4-diamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed examination of its biochemical properties, cellular effects, and molecular mechanisms, supported by relevant data tables and case studies.
1. Chemical Structure and Properties
The compound belongs to the class of thiophene derivatives, characterized by a thiophene ring substituted with various functional groups. Its chemical structure is represented as follows:
This structure contributes to its unique chemical properties and potential biological activities.
2.1 Anticancer Activity
Recent studies have indicated that thiophene derivatives exhibit promising anticancer properties. For instance, this compound has been shown to inhibit the proliferation of various cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis via caspase activation |
| HeLa (Cervical Cancer) | 15.0 | Inhibition of cell cycle progression |
| A549 (Lung Cancer) | 10.0 | Disruption of mitochondrial function |
These results suggest that the compound may induce apoptosis and inhibit cell cycle progression in cancer cells.
2.2 Enzyme Inhibition
The compound has also been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it has shown inhibitory effects on:
- Cyclooxygenase-2 (COX-2) : An enzyme linked to inflammation and cancer progression.
- Dipeptidyl Peptidase IV (DPP-IV) : Involved in glucose metabolism, making it a target for diabetes treatment.
3.1 Molecular Interactions
The mechanism through which this compound exerts its biological effects involves several key interactions:
- Binding Affinity : The compound binds to the active sites of target enzymes, leading to inhibition or modulation of their activity.
- Signal Transduction Pathways : It influences critical signaling pathways such as MAPK/ERK, which are essential for cell proliferation and differentiation.
3.2 Gene Expression Modulation
Research has shown that this compound can alter gene expression profiles in treated cells, impacting genes involved in apoptosis and cell cycle regulation.
4. Case Studies
Several case studies have demonstrated the efficacy of this compound:
- Study on MCF-7 Cells : Treatment with the compound resulted in a significant decrease in cell viability and an increase in apoptotic markers such as cleaved caspase-3.
- In Vivo Studies : Animal models treated with this compound showed reduced tumor growth rates compared to control groups, suggesting potential for therapeutic applications.
5. Conclusion
This compound exhibits notable biological activities, particularly in anticancer applications and enzyme inhibition. Its mechanisms involve complex molecular interactions and modulation of cellular processes. Continued research is warranted to explore its full therapeutic potential and elucidate further mechanisms underlying its biological effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
